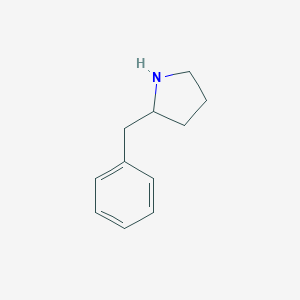

2-Benzylpyrrolidine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-benzylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6,11-12H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHMSOXIXROFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902624 | |

| Record name | NoName_3163 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35840-91-6 | |

| Record name | 2-Benzylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pyrrolidine Scaffolds in Modern Chemical Science

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. tandfonline.comfrontiersin.org This scaffold's prevalence is due to its unique physicochemical properties, including hydrophilicity, basicity, and structural rigidity. ontosight.ai Unlike its aromatic counterpart, pyrrole (B145914), the saturated nature of the pyrrolidine ring allows for a three-dimensional structure, a feature that is increasingly sought after in the design of novel therapeutic agents. nih.gov This non-planar structure, which undergoes "pseudorotation," provides access to a greater diversity of chemical space and allows for the precise spatial arrangement of functional groups. nih.govresearchgate.net

The versatility of the pyrrolidine scaffold is evident in its presence in numerous FDA-approved drugs and its use as a building block in the synthesis of a wide range of biologically active compounds. tandfonline.comfrontiersin.org Its ability to serve as a chiral auxiliary and ligand for transition metals further underscores its importance in asymmetric synthesis. nih.gov The structural flexibility of the pyrrolidine moiety allows for extensive modifications, enabling chemists to fine-tune the pharmacological profiles of derivative compounds for various therapeutic targets. tandfonline.com

Academic Research Trajectory of 2 Benzylpyrrolidine and Its Derivatives

Academic research into 2-benzylpyrrolidine and its derivatives has uncovered a range of potential applications, particularly in the field of medicinal chemistry. The core structure, consisting of a pyrrolidine (B122466) ring substituted with a benzyl (B1604629) group at the second position, has been the subject of various synthetic and structure-activity relationship (SAR) studies.

A notable area of investigation has been the development of this compound derivatives as antagonists for the calcium-sensing receptor (CaR). A 2005 study detailed the discovery of substituted 2-benzylpyrrolidines as effective replacements for a previously identified calcilytic compound. One particular derivative demonstrated comparable potency as a CaR antagonist with an improved safety profile. nih.gov

More recently, research has focused on the synthesis of 2-benzylpyrrolidines using innovative catalytic methods. A 2019 publication described a novel one-step synthesis utilizing a dual nickel-iridium photoredox catalytic system to couple benzylsulfonium salts with proline. core.ac.ukresearchgate.net This method offers a streamlined approach to producing these valuable compounds from readily available starting materials. core.ac.uk

Furthermore, derivatives of this compound have been investigated for their potential in treating complex multifactorial diseases like Alzheimer's. Studies have explored the design of multitarget hybrids incorporating the N-benzylpyrrolidine scaffold. These compounds have shown promise in inhibiting key enzymes implicated in the progression of Alzheimer's disease, such as acetylcholinesterase (AChE) and beta-secretase-1 (BACE-1). researchgate.netresearchgate.net The ability of these derivatives to cross the blood-brain barrier and exhibit neuroprotective effects highlights the therapeutic potential of this chemical scaffold. researchgate.net

The following table summarizes key research findings on this compound derivatives:

| Research Area | Key Findings |

|---|---|

| Calcium-Sensing Receptor (CaR) Antagonists | Substituted 2-benzylpyrrolidines were identified as potent CaR antagonists with improved safety profiles compared to earlier compounds. nih.gov |

| Novel Synthetic Methods | A dual Ni-Ir photoredox catalysis method was developed for the efficient, one-step synthesis of 2-benzylpyrrolidines. core.ac.ukresearchgate.net |

| Alzheimer's Disease Therapeutics | N-benzylpyrrolidine hybrids have been designed as multitarget agents, showing inhibitory activity against AChE and BACE-1, as well as neuroprotective properties. researchgate.netresearchgate.net |

| Structure-Directing Agents | (S)-(−)-N-benzylpyrrolidine-2-methanol has been used as a chiral structure-directing agent in the synthesis of microporous aluminophosphates. researchgate.net |

Stereochemical Considerations in 2 Benzylpyrrolidine Research

The stereochemistry of the 2-benzylpyrrolidine scaffold is a critical factor that profoundly influences its biological activity and application in asymmetric synthesis. The pyrrolidine (B122466) ring can possess multiple chiral centers, leading to the existence of various stereoisomers. nih.gov The spatial orientation of the benzyl (B1604629) group at the C2 position, as well as any other substituents on the ring, dictates how the molecule interacts with biological targets such as enzymes and receptors. ontosight.ai

The significance of stereochemistry is well-documented in the context of drug design. Different enantiomers of a chiral drug can exhibit vastly different pharmacological profiles, with one enantiomer being therapeutically active while the other may be inactive or even produce adverse effects. vulcanchem.com For instance, the specific stereoconfiguration of a this compound derivative can determine its binding affinity to a target protein. ontosight.aivulcanchem.com

In asymmetric synthesis, chiral pyrrolidine derivatives, including those with a benzyl substituent, are employed as powerful catalysts and auxiliaries to control the stereochemical outcome of chemical reactions. The defined three-dimensional structure of these chiral scaffolds enables the selective formation of one enantiomer of a product over the other. For example, the (2S,4R) configuration of a pyrrolidine derivative has been shown to induce high enantiomeric excess in certain reactions. vulcanchem.com

The synthesis of enantiomerically pure 2-benzylpyrrolidines is, therefore, a key focus of research. Methodologies such as asymmetric 1,3-dipolar cycloaddition reactions have been developed to generate these compounds with a high degree of stereochemical control. nih.gov The ability to selectively synthesize specific stereoisomers of this compound is crucial for both fundamental studies of its properties and the development of its practical applications. nih.gov

An in-depth exploration of the chemical synthesis of this compound and its associated derivatives reveals a variety of sophisticated methodologies. These strategies range from foundational chemical reactions to advanced, stereoselective paradigms that are critical in modern organic chemistry.

Applications of 2 Benzylpyrrolidine in Organic Synthesis and Catalysis

2-Benzylpyrrolidine as a Chiral Auxiliary for Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. york.ac.uk Derivatives of this compound have proven to be effective chiral auxiliaries in various asymmetric transformations. For example, (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, often referred to as (S)-BPB, and its analogs are used to achieve high stereocontrol in the synthesis of α-amino acids. researchgate.net

In one application, these chiral auxiliaries are employed in the diastereoselective addition of various nucleophiles to the C=C double bond of dehydroaminobutyric acid derivatives complexed with Ni(II). researchgate.net This method allows for the synthesis of β-heterocycle substituted (2S,3S)-α-aminobutyric acids with high diastereomeric purity (de > 98%). researchgate.net The benzophenone (B1666685) phenyl group within the chiral auxiliary is crucial for achieving high stereocontrol. researchgate.net Fluorine-containing derivatives of these auxiliaries, such as (S)-N-(2-benzoylphenyl)-1-(2-fluorobenzyl)-pyrrolidine-2-carboxamide, have demonstrated even greater efficiency in terms of reaction rates and stereoselectivities. researchgate.net

The effectiveness of these auxiliaries stems from their ability to create a specific chiral environment around the reacting center, directing the approach of the incoming reagent to one face of the molecule over the other. After the desired stereocenter is created, the chiral auxiliary can be removed and often recycled. researchgate.netscielo.org.mx

This compound Derivatives as Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of enantioselective catalysis, alongside metal- and biocatalysis. beilstein-journals.orgnih.gov The pyrrolidine (B122466) motif is a privileged structure in aminocatalysis, and derivatives of this compound have been developed as highly effective organocatalysts for a range of asymmetric reactions. beilstein-journals.orgnih.gov

Catalysis in Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that creates β-hydroxy carbonyl compounds, a common structural motif in natural products and pharmaceuticals. ajgreenchem.com Proline and its derivatives are well-known catalysts for this transformation. nih.govajgreenchem.com While specific examples directly citing this compound in aldol reactions are less common in the provided context, the broader class of proline-type catalysts, to which this compound belongs, is extensively used. ajgreenchem.comscribd.comrsc.org These catalysts operate through an enamine-based mechanism, where the pyrrolidine nitrogen reacts with a ketone or aldehyde to form a chiral enamine, which then attacks another carbonyl compound with high facial selectivity. Bifunctional organocatalysts incorporating a pyrrolidine moiety have been shown to afford aldol products in high yields with excellent stereoselectivities (up to >99% ee and >19:1 dr). rsc.org

Catalysis in Enantioselective Michael Additions

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Pyrrolidine-based organocatalysts are highly effective in promoting enantioselective Michael additions. For instance, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and found to be effective for the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.orgbeilstein-journals.org

In the reaction of cyclohexanone (B45756) with trans-β-nitrostyrene, (2S)-N-benzylpyrrolidine-2-carboxamide has been used as a monofunctional catalyst. thieme-connect.com More complex, bifunctional catalysts derived from pyrrolidine can achieve excellent enantioselection (up to 97%) and diastereoselection (up to 95:5) in the same reaction. thieme-connect.com The catalyst's structure, including the substituents on the pyrrolidine ring, can be tuned to optimize reactivity and selectivity. beilstein-journals.orgnih.gov

Function as a Building Block for Complex Organic Frameworks

Beyond its direct use in catalysis, this compound serves as a valuable chiral building block for the synthesis of more complex molecules and frameworks. chemimpex.comvulcanchem.com Its rigid pyrrolidine scaffold can mimic natural amino acids, making it a useful component in the design of peptidomimetics. vulcanchem.com

The synthesis of N-aryl-2-benzylpyrrolidine derivatives can be achieved through palladium-catalyzed multicomponent processes. beilstein-journals.org These reactions can involve a sequential N-arylation and carboamination, demonstrating the utility of the benzylpyrrolidine core in constructing complex cyclic systems. beilstein-journals.org The benzyl (B1604629) group itself can be a key feature, for instance, by enhancing hydrophobicity, which can be important for interactions with biological targets like enzyme active sites.

Furthermore, the pyrrolidine ring is a key component in the construction of metal-organic frameworks (MOFs). nih.govresearchgate.netopenreview.net MOFs are porous, crystalline materials with a wide range of applications, including gas storage, catalysis, and drug delivery. nih.govresearchgate.net The organic linkers used to build MOFs often contain nitrogen heterocycles, and the specific geometry and functionality of building blocks like this compound derivatives can dictate the final structure and properties of the framework. mdpi.com

Utility in Solid-Phase Peptide Synthesis and Bioactive Molecule Construction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides and proteins. nih.govnih.gov Amino acid derivatives containing the pyrrolidine ring, such as proline, are fundamental building blocks in this process. Modified proline analogs, including those with benzyl groups, are also incorporated into peptides to introduce specific structural constraints or functionalities.

For example, Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid is a versatile building block used in SPPS. netascientific.com The fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in modern peptide synthesis, and the benzyl-pyrrolidine core allows for the creation of complex and cyclic peptides. netascientific.commdpi.com Such modified amino acids are crucial in drug development, particularly for designing peptide-based therapeutics that target specific biological pathways. netascientific.com

The benzylpyrrolidine scaffold is also present in a variety of other bioactive molecules. frontiersin.orgchemimpex.comchemimpex.com For instance, derivatives of (S)-2-benzylpyrrolidine-2-carboxylic acid have been investigated as inhibitors of viral proteases. vulcanchem.com The stereochemistry and the presence of the benzyl group are critical for their biological activity. vulcanchem.com The synthesis of these complex bioactive molecules often relies on the use of the this compound core as a starting material or a key intermediate. chemimpex.comchemimpex.com

Medicinal Chemistry and Biological Activity of 2 Benzylpyrrolidine Derivatives

General Biological Activities of Pyrrolidine-Containing Compounds

The pyrrolidine (B122466) scaffold is a versatile building block in drug discovery, with its derivatives exhibiting a wide spectrum of biological activities. nih.govresearchgate.net These activities are influenced by the stereochemistry and substitution patterns on the pyrrolidine ring. nih.gov

Compounds containing the pyrrolidine motif have demonstrated a variety of biological actions, including:

Antimicrobial and Antifungal: Effective against various bacterial and fungal strains. frontiersin.orgresearchgate.net

Antiviral: Showing potential in inhibiting viral replication. frontiersin.orgontosight.ai

Anticancer: Displaying cytotoxic effects against cancer cell lines. nih.govresearchgate.net

Anti-inflammatory: Exhibiting properties that counteract inflammation. frontiersin.orgresearchgate.net

Antioxidant: Protecting against oxidative stress. frontiersin.orgresearchgate.net

Neuropharmacological: Acting on the central nervous system, with some derivatives explored as memory enhancers. researchgate.neturan.ua

Enzyme Inhibition: Modulating the activity of various enzymes. frontiersin.org

The versatility of the pyrrolidine ring allows medicinal chemists to develop molecules with specific three-dimensional conformations to fit into the binding sites of target proteins. nih.gov

Enzyme Inhibition Profiles of 2-Benzylpyrrolidine Derivatives

This compound derivatives have been a focal point of research due to their potential as enzyme inhibitors, a key strategy in drug development. The benzyl (B1604629) group introduces aromaticity and steric bulk, which can significantly influence the binding affinity and selectivity of these compounds for their target enzymes. vulcanchem.com

Cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.netnih.gov

Several studies have focused on N-benzylpyrrolidine derivatives as potential cholinesterase inhibitors. For instance, a series of N-benzylpyrrolidine-based compounds were synthesized and evaluated for their ability to inhibit AChE, showing IC₅₀ values in the micromolar range. researchgate.net Further research on multitarget molecular hybrids of N-benzylpyrrolidine derivatives demonstrated balanced inhibition against both AChE and BChE. nih.gov

One study highlighted two lead compounds, 4k and 4o , which exhibited balanced inhibition of both AChE and BChE. researchgate.netnih.gov Another study on N-benzyl piperidine (B6355638) derivatives, structurally related to this compound, also showed potent dual inhibition of AChE and BChE. researchgate.netnih.gov For example, compound d10 had an AChE IC₅₀ of 3.22 μM. researchgate.net

Beyond cholinesterases, this compound derivatives have been investigated as inhibitors of other enzymes implicated in various diseases.

β-Secretase (BACE-1): This enzyme is involved in the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. researchgate.net Multitarget N-benzylpyrrolidine derivatives have been designed to inhibit BACE-1 in addition to cholinesterases. nih.govresearchgate.net Compounds 4k and 4o showed balanced inhibition of BACE-1 alongside AChE and BChE. researchgate.netnih.gov Hybrids of N-benzylpyrrolidine and 1,3,4-oxadiazole (B1194373) also demonstrated significant inhibition of BACE-1. researchgate.net

Viral Proteases: Derivatives of (S)-2-benzylpyrrolidine-2-carboxylic acid have been shown to inhibit viral proteases, such as the SARS-CoV-2 main protease, with an IC₅₀ value of 2.3 µM. vulcanchem.com

Autotaxin (ATX): This enzyme is linked to various pathological conditions including cancer and inflammation. Certain pyrrolidine derivatives have been identified as potent ATX inhibitors. frontiersin.org

Penicillin-Binding Protein 3 (PBP3): Derivatives of 1-benzylpyrrolidine-2,3-dione (B1280295) have shown potential as antibacterial agents by inhibiting PBP3 in multidrug-resistant bacteria.

The mechanism of inhibition often involves the pyrrolidine ring and its substituents forming key interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of the target enzyme. vulcanchem.com

Cholinesterase Enzyme Inhibition Studies (AChE and BChE)

Receptor Binding and Ligand-Target Interactions

The three-dimensional structure of the pyrrolidine scaffold is a critical determinant of its interaction with biological receptors. nih.gov The ability to create specific stereoisomers allows for the fine-tuning of binding affinity and selectivity. nih.gov

G-Protein Coupled Receptor 40 (GPR40): Certain pyrrolidine derivatives have been synthesized as agonists for GPR40, a target for the treatment of type 2 diabetes. nih.gov

Chemokine Receptor CXCR4: Pyrrolidine-containing compounds have been developed as antagonists of the CXCR4 receptor, which is involved in HIV infection, inflammation, and cancer. frontiersin.org

NMDA Receptors: Derivatives of this compound have been investigated as modulators of NMDA receptor activity, which is relevant for learning, cognitive functions, and pain management. google.com

Muscarinic and Nicotinic Acetylcholine Receptors: In the context of nootropic activity, derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one have been studied for their interaction with muscarinic and nicotinic acetylcholine receptors. uran.ua

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives. For example, simulations have shown that N-benzylpyrrolidine derivatives can bind to the peripheral anionic site (PAS) of AChE, in addition to the catalytic active site. researchgate.netnih.gov The benzoylphenyl group in some derivatives can participate in π-π stacking interactions, while the pyrrolidine ring forms hydrogen bonds and hydrophobic interactions with the target protein.

Investigational Therapeutic Applications of this compound Derivatives

The diverse biological activities of this compound derivatives have led to their investigation for a range of therapeutic applications, with a significant focus on neurodegenerative diseases. frontiersin.orgontosight.airesearchgate.netnih.gov

The pyrrolidine ring is a core structure in several nootropic agents, also known as "smart drugs," which are substances that may improve cognitive function. uran.uanih.gov The racetam class of drugs, which includes piracetam (B1677957) and its analogues, features a 2-oxopyrrolidine structure. uran.ua

N-benzylpyrrolidine derivatives have emerged as promising multi-target-directed ligands (MTDLs) for the treatment of Alzheimer's disease (AD). researchgate.netnih.gov The complexity of AD necessitates therapeutic strategies that can address multiple pathological pathways simultaneously. researchgate.net

Key findings in this area include:

Multi-Target Inhibition: N-benzylpyrrolidine derivatives have been designed to concurrently inhibit AChE, BChE, and BACE-1. researchgate.netnih.gov This multi-pronged approach targets both symptomatic relief (cholinesterase inhibition) and disease modification (BACE-1 inhibition).

Aβ Aggregation Inhibition: Certain derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key event in the formation of amyloid plaques in AD. researchgate.netnih.gov

Neuroprotection: These compounds have demonstrated neuroprotective effects against Aβ-induced toxicity in cell-based assays. researchgate.netnih.gov

Cognitive Improvement: In preclinical animal models, N-benzylpyrrolidine derivatives have been shown to ameliorate cognitive deficits induced by scopolamine (B1681570) (a model of amnesia) and Aβ peptides. researchgate.netnih.gov

The lead compounds 4k and 4o from one study, and 8f and 12f from another, have shown a combination of these beneficial properties, making them promising candidates for further development as anti-Alzheimer's agents. researchgate.netnih.govresearchgate.net

Table of Investigated this compound Derivatives and their Biological Targets

| Compound/Derivative Class | Target(s) | Investigated Application |

|---|---|---|

| N-Benzylpyrrolidine Derivatives | AChE, BChE, BACE-1 | Alzheimer's Disease |

| (S)-2-Benzylpyrrolidine-2-carboxylic Acid Derivatives | SARS-CoV-2 Main Protease | Antiviral |

| 1-Benzylpyrrolidine-2,3-dione Derivatives | Penicillin-Binding Protein 3 (PBP3) | Antibacterial |

| 4-(Aminomethyl)-1-benzylpyrrolidin-2-one Derivatives | Muscarinic and Nicotinic Acetylcholine Receptors | Nootropic |

| N-Benzylpyrrolidine-1,3,4-Oxadiazole Hybrids | AChE, BChE, BACE-1 | Alzheimer's Disease |

Antimicrobial and Antiviral Efficacy

Derivatives of the this compound core have demonstrated significant potential as antimicrobial and antiviral agents. Researchers have modified the scaffold to develop compounds effective against a range of pathogens, including drug-resistant bacteria and various viruses.

Antibacterial and Antifungal Activity

Studies have shown that this compound derivatives can be potent antibacterial agents. For instance, a series of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives showed varied but notable effects against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. researchgate.net The activity of these compounds was influenced by the substituent groups on the oxadiazole ring. researchgate.net

In another study, Sreekanth and Jha synthesized derivatives of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and evaluated their antimicrobial properties. frontiersin.orgnih.gov One derivative featuring a butyl substituent was found to be as effective as the antibiotic chloramphenicol (B1208) against the Gram-positive bacterium S. aureus, with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. frontiersin.orgnih.gov

Furthermore, derivatives based on the pyrrolidine-2,3-dione (B1313883) and pyrrolidine-2,5-dione skeletons have shown promise. Pyrrolidine-2,3-dione derivatives were identified as effective inhibitors of the PBP3 protein in Pseudomonas aeruginosa, with some showing 60% to 100% inhibition at a concentration of 100 µM. A library of pyrrolidine-2,3-dione compounds also demonstrated significant capabilities in eradicating biofilms of Staphylococcus aureus. Similarly, certain 2,5-pyrrolidinedione derivatives exhibited strong activity against Enterococcus faecalis and the fungus Candida albicans, with MIC values as low as 0.25 µM and 0.125 µM, respectively. uobasrah.edu.iq

Some pyrrolidine derivatives have also shown potential antiviral properties. While broader research is ongoing, the versatility of the pyrrolidine ring is evident in its capacity to act as a scaffold for agents targeting various viral life cycle stages. nih.gov

Table 1: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound Class | Specific Derivative Example | Target Organism | Activity (MIC/IC50) | Reference(s) |

|---|---|---|---|---|

| 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivatives | Butyl substituent derivative | Staphylococcus aureus | 16 µg/mL | frontiersin.orgnih.gov |

| Pyrrolidine-2,5-dione derivatives | Compound 5a | Enterococcus faecalis | 0.25 µM | uobasrah.edu.iq |

| Pyrrolidine-2,5-dione derivatives | Compound 5g | Enterococcus faecalis | 0.25 µM | uobasrah.edu.iq |

| Pyrrolidine-2,5-dione derivatives | Compound 5a | Candida albicans | 0.125 µM | uobasrah.edu.iq |

| Sulfonylamino pyrrolidine derivatives | Compound 38 | Staphylococcus aureus | 3.11 µg/mL | nih.gov |

| Sulfonylamino pyrrolidine derivatives | Compound 38 | Escherichia coli | 6.58 µg/mL | nih.gov |

| Sulfonylamino pyrrolidine derivatives | Compound 38 | Pseudomonas aeruginosa | 5.82 µg/mL | nih.gov |

Anticancer and Antitumor Properties

The this compound framework is a key component in the design of novel anticancer agents that function through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes in cancer progression. nih.gov

A notable class of compounds, 2-substituted benzylamino-4-amino-5-aroylthiazoles, has been investigated for its antiproliferative activity. nih.gov These derivatives were designed to inhibit tubulin polymerization. nih.gov Among them, the p-chlorobenzylamino derivative 8e and the p-chloro and p-methoxyphenethylamino analogues 8f and 8k showed significant growth inhibition of U-937 and SK-MEL-1 cancer cell lines, with IC50 values ranging from 5.7 to 12.2 μM. nih.gov Further studies revealed that compounds 8f and 8k induced apoptosis in U-937 cells in a time and concentration-dependent manner. nih.gov

Other pyrrolidine derivatives have also shown potent anticancer effects. A series of 2,5-pyrrolidinedione derivatives was tested against the MCF-7 breast cancer cell line, with compounds 5i and 5l demonstrating the highest activity, with IC50 values of 1.496 µM and 1.831 µM, respectively. uobasrah.edu.iq These compounds were found to induce apoptosis and generate reactive oxygen species in the cancer cells. uobasrah.edu.iq

Additionally, pyrrolidine-containing compounds have been developed as antagonists of the CXCR4 receptor, a key player in cancer metastasis. nih.gov One such derivative, containing pyridine, piperazine, and pyrimidine (B1678525) moieties along with the pyrrolidine ring, was identified as a potent CXCR4 antagonist with an IC50 of 79 nM and showed efficacy in a mouse model of cancer metastasis. nih.gov

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound Class | Specific Compound | Cancer Cell Line | Activity (IC50) | Reference(s) |

|---|---|---|---|---|

| 2-Arylalkylamino-4-amino-5-aroylthiazoles | p-chlorobenzylamino derivative (8e) | U-937, SK-MEL-1 | 5.7 - 12.2 µM | nih.gov |

| 2-Arylalkylamino-4-amino-5-aroylthiazoles | p-chlorophenethylamino analogue (8f) | U-937, SK-MEL-1 | 5.7 - 12.2 µM | nih.gov |

| 2-Arylalkylamino-4-amino-5-aroylthiazoles | p-methoxyphenethylamino analogue (8k) | U-937, SK-MEL-1 | 5.7 - 12.2 µM | nih.gov |

| 2,5-Pyrrolidinedione derivatives | Compound 5i | MCF-7 | 1.496 µM | uobasrah.edu.iq |

| 2,5-Pyrrolidinedione derivatives | Compound 5l | MCF-7 | 1.831 µM | uobasrah.edu.iq |

| Pyrrolidine-containing CXCR4 antagonists | Compound 26 | - | 79 nM (binding affinity) | nih.gov |

Exploration of Diverse Biological Targets and Pathways

The therapeutic potential of this compound derivatives extends beyond antimicrobial and anticancer applications, with research uncovering their interaction with a variety of biological targets and pathways. ontosight.ai

Neurodegenerative Diseases

In the context of Alzheimer's disease, N-benzylpyrrolidine derivatives have been designed as multi-target agents. researchgate.net Certain compounds have demonstrated balanced inhibitory activity against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1). researchgate.net For example, compounds 4k and 4o showed considerable inhibition of these enzymes, along with the ability to disassemble amyloid-β aggregates and exhibit neuroprotective properties. researchgate.net The basic 1-benzylpyrrolidine (B1219470) scaffold itself has been noted for its potential to inhibit acetylcholinesterase. smolecule.com

Enzyme Inhibition and Receptor Antagonism

The versatility of the pyrrolidine scaffold allows it to target a wide range of enzymes and receptors.

NAPE-PLD Inhibition: this compound has been incorporated into pyrimidine-4-carboxamides, leading to a two-fold improvement in activity for inhibiting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid amides. acs.org

CXCR4 Antagonism: As mentioned previously, pyrrolidine derivatives have been developed as potent antagonists of the CXCR4 chemokine receptor, which is implicated not only in cancer but also in HIV infection and inflammatory disorders. nih.gov

Tubulin Polymerization: Certain 2-substituted aroylthiazole derivatives interfere with microtubule formation by inhibiting tubulin polymerization, a validated target for anticancer drugs. nih.gov

Other Targets: Research has also pointed to interactions with cholinergic receptors and the inhibition of cytochrome P450 enzymes, which are critical for drug metabolism. smolecule.com In bacteria, a key target is the PBP3 protein, which is involved in cell wall synthesis.

This broad target profile highlights the adaptability of the this compound core in designing molecules for a multitude of therapeutic areas, including neurological disorders and cardiovascular diseases. ontosight.ai

Structure-Activity Relationship (SAR) Investigations for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For this compound derivatives, SAR investigations have provided valuable insights into how specific structural modifications influence biological activity. researchgate.netnih.gov

A recurring theme in the SAR of these compounds is the profound impact of substituents on both the pyrrolidine ring and the benzyl moiety. nih.gov The stereochemistry of the pyrrolidine ring is also a critical determinant of biological activity, as different spatial orientations of substituents can lead to different binding modes with target proteins. ontosight.ainih.gov

Key SAR Findings:

Substituents on the Benzyl Ring: In the context of multi-target inhibitors for Alzheimer's disease, SAR studies revealed that compounds with electron-withdrawing groups (EWGs) on the terminal phenyl ring generally exhibit superior inhibitory potential compared to those with electron-donating groups (EDGs). researchgate.net

Modifications on the Pyrrolidine Ring: For pyrrole (B145914) indolin-2-one based kinase inhibitors, modifications at various positions of the core structure significantly impact activity. For example, replacing a methyl group with a chloride on the pyrrole ring can increase antitumor activity. cancertreatmentjournal.com

Alkyl Chain Length: In a series of PARP-1 and -2 inhibitors, the length of the alkyl chain connecting the pyrrolidine core to other parts of the molecule was found to be a critical factor influencing biological activity. nih.gov

Functional Groups: The presence of specific functional groups is often essential for activity. For pyrrolidine-2,3-dione derivatives targeting the bacterial PBP3 protein, a hydroxyl group and a heteroaryl group linked by a methylene (B1212753) chain were identified as key structural elements for high efficacy. For certain anticancer derivatives, the presence of a carbonyl group was found to be important. nih.gov

Conformational Restriction: In the development of NAPE-PLD inhibitors, incorporating the phenethylamine (B48288) moiety into a cyclic structure like this compound led to a two-fold improvement in activity, suggesting that conformational restriction is a beneficial strategy. acs.org

These SAR studies underscore the chemical tractability of the this compound scaffold and provide a rational basis for the future design of more potent and selective therapeutic agents. frontiersin.org

Computational and Theoretical Studies of 2 Benzylpyrrolidine

Advanced Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation offer a microscopic view of molecular interactions, complementing experimental findings. Methodologies such as Hartree-Fock (HF), Density Functional Theory (DFT), and molecular mechanics/dynamics are pivotal in elucidating the properties of 2-Benzylpyrrolidine.

Application of Hartree-Fock (HF) and Density Functional Theory (DFT)

Hartree-Fock and Density Functional Theory are quantum mechanical methods used to investigate the electronic structure and properties of molecules. buffalo.eduornl.gov DFT, in particular, has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. q-chem.compsicode.org These methods are used to calculate properties like molecular geometry, charge distribution, and interaction energies. buffalo.edu

In the context of zeolite synthesis, DFT calculations are employed to understand the interactions between the SDA, such as this compound, and the inorganic framework. mit.edu For instance, studies have used DFT to investigate the charge density and electrostatic potential of molecules, which are crucial for understanding how an SDA interacts with the growing zeolite structure. buffalo.edu While highly accurate, DFT calculations are computationally demanding, which can limit their use for screening large numbers of potential OSDAs. mit.edu The choice of the exchange-correlation functional and basis set is critical for obtaining reliable results that correlate well with experimental data. buffalo.edu

A computational study on benzylpyrrolidine and its fluorinated derivatives as templates for the aluminophosphate AlPO-5 utilized a combination of modeling techniques. acs.org This research demonstrated that the effectiveness of a template depends not just on the host-guest interaction energy per molecule, but on the density of this interaction energy across the microporous network's unit. acs.org

Molecular Mechanics and Dynamics Simulations

To overcome the computational expense of quantum methods, force field-based approaches like molecular mechanics (MM) and molecular dynamics (MD) are widely used. mit.edu These methods are essential for studying the dynamic behavior of this compound within the confined spaces of zeolite pores. mdpi.com

MD simulations track the movement of atoms over time, providing insights into the stability of the SDA within the framework, its conformational changes, and its aggregation behavior. mdpi.com For example, a computational model was developed to study the structure-directing effect of (S)-(−)-N-benzylpyrrolidine-2-methanol (a derivative of this compound) in the synthesis of the STA-1 material. acs.org This model, which includes the stability of the SDA in solution and the co-occlusion of water molecules, revealed that the organic molecules act as primary structure-directing agents, while water molecules serve as space-filling species that further stabilize the framework. acs.org

Molecular mechanics calculations have also been used to determine the preferred location of different SDAs within a zeolite structure. In a study on the synthesis of ferrierite using a mixture of tetramethylammonium (B1211777) (TMA) and the bulkier benzylmethylpyrrolidinium, MM calculations showed that TMA cations are located within the smaller FER cages, while the larger benzylmethylpyrrolidinium cations occupy the 10-membered ring channels. researchgate.net This demonstrates the cooperative structure-directing role of different organic agents. researchgate.net

Structure-Directing Effects in Microporous Material Synthesis

This compound and its analogs act as organic structure-directing agents (OSDAs), guiding the crystallization of specific zeolite framework topologies. researchgate.net Computational studies are key to understanding the nuanced interactions that govern this process.

Template-Framework Interaction Energies in Zeolitic Systems

The interaction energy between the SDA and the zeolite framework is a critical predictor of a molecule's ability to template a specific structure. mit.edunih.gov These energies are calculated using various computational methods, from force fields to DFT. mit.edumdpi.com

A computational investigation into the templating ability of benzylpyrrolidine and its fluorinated derivatives for the synthesis of AlPO-5 found that the meta-fluoro derivative was a better template than benzylpyrrolidine itself due to stronger electrostatic interactions with the framework. acs.org The study highlighted that the packing density of the template molecules within the channels is a crucial factor. acs.org Repulsions caused by fluorine atoms in the ortho and para positions led to poor packing and made them ineffective templates for AlPO-5. acs.org

The following table summarizes the calculated interaction energies for benzylpyrrolidine and a derivative in the AlPO-5 framework.

| Molecule | Interaction Energy (kJ/mol per molecule) | Framework Stabilization Energy (kJ/mol per AlPO4 unit) |

| Benzylpyrrolidine | -154.3 | -9.6 |

| m-fluorobenzylpyrrolidine | -160.9 | -10.1 |

Data sourced from computational modeling studies of AlPO-5 synthesis. acs.org

Aggregation Behavior of this compound Analogues in Confined Environments

The way SDA molecules arrange themselves within the confined nanochannels of a zeolite—whether as monomers, dimers, or larger aggregates—is a significant aspect of structure direction. researchgate.net This aggregation is often driven by non-covalent interactions, such as π-π stacking between aromatic rings. csic.esresearcher.life

Computational simulations and fluorescence spectroscopy have been used to study the aggregation of benzylpyrrolidine (BP) and its derivative (S)-(−)-N-benzylpyrrolidine-2-methanol (BPM) in aluminophosphate frameworks. researchgate.netresearcher.life Studies have shown that these molecules can form dimers within the channels of AlPO-5, driven by π-π interactions. researchgate.netresearcher.life The presence of dopants in the framework, such as Mg²⁺ or Zn²⁺, can influence this aggregation, with Mg²⁺ reducing dimer formation and Zn²⁺ favoring it. researchgate.netresearchgate.net

The charge state of the molecule also plays a role; neutral species tend to aggregate more due to the absence of electrostatic repulsion. acs.org The introduction of a fluorine atom to the aromatic ring can lead to a partial de-aggregation of the molecules. acs.org From the calculated positions of benzylpyrrolidine inside the inorganic network, the formation of stable dimers is expected. acs.org

Cooperative Structure-Directing Action with Solvent Molecules

The synthesis of zeolites is a complex process where the final structure is often the result of a cooperative effect between the organic SDA and solvent molecules, typically water. acs.org Computational models that account for the presence of water molecules provide a more realistic description of the structure-directing process in hydrophilic aluminophosphate systems. acs.org

A detailed computational study on the synthesis of the STA-1 material with benzylpyrrolidine (BP) and (S)-(−)-N-benzylpyrrolidine-2-methanol (BPM) as SDAs demonstrated this cooperative action. acs.org The simulations showed that the most stable configurations involved the co-occlusion of a significant number of water molecules alongside the organic SDAs. acs.org The organic molecules serve as the primary templates, defining the main structural features, while water molecules act as secondary, space-filling species that enhance the stability of the framework. acs.org

The table below shows the computationally determined optimal loading of organic SDAs and water molecules in the SAO unit cell of the STA-1 material. acs.org

| Organic SDA | Number of SDA Molecules | Number of Water Molecules |

| Benzylpyrrolidine (BP) | 5 | 22 |

| (S)-(−)-N-benzylpyrrolidine-2-methanol (BPM) | 6 | 9 |

Data derived from computational modeling of STA-1 synthesis. acs.org

This cooperative templating, sometimes involving two different organic SDAs, is a recognized strategy in zeolite synthesis. researchgate.netrsc.org For instance, the synthesis of ferrierite was achieved using a combination of the bulky 1-benzyl-1-methylpyrrolidinium and the smaller tetramethylammonium cation, with neither being able to produce the zeolite on its own. researchgate.net

Mechanistic Insights from Computational Chemistry

Computational chemistry provides powerful tools to elucidate the underlying mechanisms of chemical reactions and molecular interactions involving this compound and its derivatives. Density Functional Theory (DFT) and other theoretical methods have been employed to understand reaction pathways, transition states, and the thermodynamic and kinetic factors governing specific processes.

One area of investigation has been the synthesis and transformation of related pyrrolidine (B122466) structures. For instance, DFT calculations were used to study the conversion of trans-3,4-dihydroxypyrrolidine-2,5-dione to a monotosyloxymaleimide. scirp.org These studies revealed that the monotosylated intermediate of the pyrrolidine-2,5-dione is thermodynamically unstable and spontaneously eliminates a molecule of p-toluenesulfonic acid (TsOH) to form the maleimide (B117702) scaffold. scirp.orgoalib.com The calculations demonstrated that this elimination is driven primarily by thermodynamic factors rather than kinetics. scirp.org This insight helps explain why tosylated pyrrolidine-2,5-diones are rarely isolated. scirp.orgoalib.com

In another study, a possible reaction mechanism between 3-pyrroline-2-one (B142641) and methylamine (B109427) was proposed based on computational results to form 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.org DFT calculations showed that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main product. beilstein-journals.org

Furthermore, computational studies have been crucial in understanding the role of benzylpyrrolidine (BP) as a structure-directing agent (SDA) in the synthesis of microporous materials like aluminophosphates (AlPOs). doi.orgacs.org A computational model was developed to study the structure-directing effect of benzylpyrrolidine and its derivatives in the synthesis of the AFI-type structure. doi.org These simulations, which account for the stability of guest species in solution and the occlusion of solvent molecules, provide a thermodynamic explanation for the observed behavior. doi.orgacs.org The calculations show a competition between the organic SDA and water molecules for preferential occupation within the inorganic framework. doi.org The interaction energy density, which considers the packing density of the template molecules, is a key factor in determining the effectiveness of an organic molecule as a template. acs.org For benzylpyrrolidine, computer modeling helped locate the molecules inside the inorganic network, suggesting the formation of stable dimers. acs.org

Table 1: Summary of Mechanistic Insights from Computational Studies

| System Studied | Computational Method | Key Mechanistic Finding | Reference |

|---|---|---|---|

| Tosylation of trans-3,4-dihydroxypyrrolidine-2,5-dione | DFT | The reaction proceeds via a thermodynamically unstable monotosylated intermediate that spontaneously eliminates TsOH to form a maleimide. scirp.orgoalib.com | scirp.orgoalib.com |

| Reaction of 3-pyrroline-2-one with methylamine | DFT | The formation of the main 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) product is primarily under kinetic control. beilstein-journals.org | beilstein-journals.org |

| Benzylpyrrolidine as a Structure-Directing Agent (SDA) in AlPO-5 synthesis | Monte Carlo Docking Simulations, Molecular Mechanics | A competition exists between benzylpyrrolidine and water molecules for occupation within the AFI framework, influenced by the host-guest interaction energy. doi.org The density of interaction energy, not just the energy per template molecule, determines templating ability. acs.org | doi.orgacs.org |

Molecular Docking and Ligand-Protein Binding Affinity Predictions

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand to a target protein. For derivatives of this compound, these studies have been instrumental in rationalizing their biological activity and guiding the design of new, more potent compounds, particularly in the context of neurodegenerative diseases like Alzheimer's. researchgate.netnih.gov

N-benzylpyrrolidine derivatives have been designed and evaluated as multitarget inhibitors for Alzheimer's disease, targeting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1). researchgate.netnih.gov In silico molecular docking and dynamics simulation studies have suggested a consensual binding affinity of these derivatives toward the peripheral anionic site (PAS) of AChE and the aspartate dyad of BACE-1. nih.gov These computational predictions provide a structural basis for the observed balanced enzyme inhibition. researchgate.net

For example, in one study, newly synthesized 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives were subjected to molecular docking against muscarinic and nicotinic acetylcholine (B1216132) receptors to predict their nootropic potential. uran.ua The docking studies considered the isomerism of the compounds, as they contain an asymmetric carbon atom. uran.ua

Ligand-based and structure-based drug design investigations, including 3D-QSAR and molecular docking, have been employed to elucidate the structure-activity relationships of N-benzylpyrrolidine derivatives as AChE inhibitors. mdpi.com These studies help to understand the precise binding properties, identifying key interactions such as hydrophobic interactions, hydrogen bonds, and halogen bonds between the ligand and protein residues like Tyr121 and Asp72 in AChE. mdpi.com The ultimate goal of these predictions is to accurately determine the protein-ligand binding affinity, a fundamental challenge in biochemistry and drug design. nih.gov Advanced scoring functions and models are continuously being developed to improve prediction performance by integrating physicochemical properties and accounting for factors like molecular dynamics. nih.govarxiv.orgnih.gov

Table 2: Examples of Molecular Docking Studies with N-Benzylpyrrolidine Derivatives

| Derivative Class | Protein Target(s) | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| Multitarget-directed N-benzylpyrrolidine hybrids | AChE, BChE, BACE-1 | Compounds showed consensual binding affinity to the PAS of AChE and the aspartate dyad of BACE-1, explaining their multitarget activity. nih.gov | researchgate.netnih.gov |

| 4-(aminomethyl)-1-benzylpyrrolidin-2-ones | Muscarinic and nicotinic acetylcholine receptors (nAChR) | Docking was used to predict nootropic properties by assessing binding to cholinergic receptors. uran.ua | uran.ua |

| General N-benzylpyrrolidine derivatives | Acetylcholinesterase (AChE) | Identified key binding interactions (hydrophobic, H-bonds) with residues such as Tyr121 and Asp72, guiding structure-activity relationship understanding. mdpi.com | mdpi.com |

Advanced Reactivity and Transformation Studies of 2 Benzylpyrrolidine

Profiling the Reactivity of Cyclic C-Nucleophiles Bearing Pyrrolidine (B122466) Moieties

The oxidation of protein cysteine thiols to sulfenic acid represents a significant post-translational modification that modulates protein function and is associated with various disease states. researchgate.netrsc.org Detecting these sulfenic acids often relies on reaction-based probes, with many derived from the 5,5-dimethyl-1,3-cyclohexanedione (dimedone) scaffold. researchgate.netrsc.org While selective, dimedone's reactivity is low, prompting research into novel cyclic C-nucleophiles with enhanced kinetic properties. researchgate.netrsc.org A significant challenge in this area has been the instability of small-molecule sulfenic acid models, leading to the development of specialized mass spectrometry-based assays to screen libraries of nucleophiles. researchgate.netrsc.org

While comprehensive studies profiling 2-benzylpyrrolidine specifically as a cyclic C-nucleophile are not extensively detailed, research into the reactivity of the pyrrolidine ring highlights its capacity for functionalization. d-nb.info A notable example is the dehydrogenative aromatization and sulfonylation of N-substituted pyrrolidines under photoredox catalysis. d-nb.info This process demonstrates the reactivity of the pyrrolidine ring's C-H bonds, leading to the formation of functionalized pyrroles. d-nb.info

In a specific study, the reaction of 1-benzylpyrrolidine (B1219470) with p-toluenesulfonyl chloride, catalyzed by Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ under visible light, resulted in the formation of the C3-sulfonylated pyrrole (B145914). d-nb.info This reaction proceeds at room temperature without the need for additional transition metals or oxidants, showcasing excellent functional group tolerance. d-nb.info The regioselective formation of the β-substituted sulfonyl pyrrole is significant, as these structures are typically difficult to access. d-nb.info The proposed mechanism involves a single electron transfer (SET) from the amine to the excited state of the iridium photocatalyst, initiating a radical pathway. d-nb.info This transformation underscores the potential of the pyrrolidine ring to engage in advanced chemical transformations, even if not through a classical C-nucleophilic attack mechanism. d-nb.info

| Substrate (N-Aryl Pyrrolidine) | Product | Yield (%) |

| N-(p-tolyl)pyrrolidine | 1-(p-tolyl)-4-tosyl-1H-pyrrole | 93% |

| N-(p-methoxyphenyl)pyrrolidine | 1-(4-methoxyphenyl)-4-tosyl-1H-pyrrole | 85% |

| N-(2,4,6-trimethylphenyl)pyrrolidine | 1-mesityl-4-tosyl-1H-pyrrole | 79% |

| N-(o-chlorophenyl)pyrrolidine | 1-(2-chlorophenyl)-4-tosyl-1H-pyrrole | 43% |

| N-(2-chloro-4-methylphenyl)pyrrolidine | 1-(2-chloro-4-methylphenyl)-4-tosyl-1H-pyrrole | 68% |

| This table presents the yields for the dehydrogenative aromatization and sulfonylation of various N-aryl substituted pyrrolidines. Data sourced from d-nb.info. |

Novel Functionalization and Derivatization Strategies

Recent advancements have introduced several innovative methods for the synthesis and functionalization of the this compound scaffold, expanding its utility in chemical and medicinal research. acs.orgcore.ac.uk

Palladium-Catalyzed Tandem N-Arylation/Carboamination

A highly efficient, one-pot process has been developed for the stereoselective synthesis of differentially arylated N-aryl-2-benzylpyrrolidine derivatives. acs.orgnih.govnih.gov This method involves a palladium-catalyzed tandem reaction of γ-amino alkenes with two different aryl bromides. acs.orgnih.gov The transformation successfully forms two C-N bonds, one C-C bond, a new ring, and a stereocenter in a single operation from simple starting materials. acs.org A key feature of this strategy is the in situ modification of the palladium catalyst through a phosphine (B1218219) ligand exchange, which allows the two distinct catalytic reactions (N-arylation and carboamination) to proceed sequentially under optimal conditions within the same vessel. acs.orgnih.gov The process generally demonstrates good to excellent levels of diastereoselectivity. acs.org

| Amine | ArBr (Step 1) | Ar¹Br (Step 2) | Product | Yield (%) |

| 4-penten-1-amine | PhBr | 4-BrC₆H₄OMe | N-phenyl-2-(4-methoxybenzyl)pyrrolidine | 67% |

| 4-penten-1-amine | 4-BrC₆H₄CF₃ | PhBr | N-(4-(trifluoromethyl)phenyl)-2-benzylpyrrolidine | 74% |

| 4-penten-1-amine | 4-BrC₆H₄CN | PhBr | N-(4-cyanophenyl)-2-benzylpyrrolidine | 78% |

| 5-hexen-2-amine | PhBr | 4-BrC₆H₄OMe | N-phenyl-2-(4-methoxybenzyl)-5-methylpyrrolidine | 60% |

| This table showcases the synthesis of various N-aryl-2-benzylpyrrolidine derivatives using the one-pot tandem N-arylation/carboamination reaction. Data sourced from acs.org. |

Dual Ni-Ir Photocatalytic Synthesis

A novel method for synthesizing 2-benzylpyrrolidines utilizes a dual Ni-Ir photoredox catalytic system. core.ac.ukresearchgate.net This strategy facilitates the coupling of benzylsulfonium salts with N-protected proline through a radical-forming CO₂ extrusion process. core.ac.ukresearchgate.net The reaction is advantageous as it proceeds in a single step from stable, inexpensive starting materials under mild conditions. core.ac.uk The optimization of this reaction involved screening various solvents and ligands, with acetonitrile (B52724) identified as the optimal medium and an unsubstituted bipyridyl-nickel complex providing high yields in a reduced reaction time. core.ac.uk

Derivatization into Heterocyclic Systems

The this compound scaffold can be readily derivatized by modifying the functional groups inherent to its precursors, such as L-proline. researchgate.nettandfonline.com One strategy involves the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives. researchgate.nettandfonline.com This multi-step synthesis begins with the N-benzylation of L-proline, followed by esterification. researchgate.net The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form a carbohydrazide, which is subsequently cyclized with various aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl₃) to yield the final 1,3,4-oxadiazole (B1194373) derivatives. researchgate.nettandfonline.com

| Starting Aromatic Acid | Resulting 2-Substituent | Product Name |

| Benzoic acid | 5-phenyl-1,3,4-oxadiazole | 2-(1-benzylpyrrolidin-2-yl)-5-phenyl-1,3,4-oxadiazole |

| 4-Aminobenzoic acid | 5-(4-anilinyl)-1,3,4-oxadiazole | 2-(5-(1-benzylpyrrolidin-2-yl)-5-(4-anilinyl)-1,3,4-oxadiazole) |

| 4-Fluorobenzoic acid | 5-(4-fluorophenyl)-1,3,4-oxadiazole | 2-(1-benzylpyrrolidin-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole |

| 4-Chlorobenzoic acid | 5-(4-chlorophenyl)-1,3,4-oxadiazole | 2-(1-benzylpyrrolidin-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |

| This table illustrates the derivatization of N-benzylpyrrolidine at the 2-position with various substituted 1,3,4-oxadiazole rings. Data sourced from researchgate.net. |

Creation of Chiral Ligands

The this compound framework is also used to construct complex chiral ligands for asymmetric synthesis. beilstein-journals.org For example, (S)-N-(2-benzoyl-5-tert-butylphenyl)-1-benzylpyrrolidine-2-carboxamide has been synthesized from (S)-benzylproline. beilstein-journals.org This new ligand forms oxidatively stable Ni(II)-Schiff base complexes that serve as versatile templates for the asymmetric synthesis of functionalized amino acids. beilstein-journals.org The presence of the bulky tert-butyl group enhances the conformational rigidity of the complex, leading to a higher degree of stereoselectivity in subsequent reactions. beilstein-journals.org

Biosynthetic Pathways Involving 2 Benzylpyrrolidine Scaffolds

Biosynthesis of Natural Products Incorporating Benzylpyrrolidine Units

The biosynthesis of natural products containing the benzylpyrrolidine unit, such as the antibiotic anisomycin (B549157) produced by Streptomyces hygrospinosus, follows a unique pathway distinct from typical bacterial alkaloid synthesis. pnas.org The assembly of the core scaffold relies on a dedicated gene ensemble and involves several novel enzymatic steps. pnas.orgasm.org

The pathway begins with the amino acid L-tyrosine. pnas.orgnih.gov An aminotransferase, AniQ, first deaminates L-tyrosine to produce 4-hydroxyphenylpyruvic acid. pnas.org This α-keto acid serves as a key building block. The central carbon-carbon bond formation is catalyzed by a transketolase, AniP, which condenses 4-hydroxyphenylpyruvic acid with a three-carbon sugar phosphate (B84403) intermediate from glycolysis, glyceraldehyde-3-phosphate (G3P). pnas.org

Following this condensation, the pathway includes a crucial and unexpected glycosylation step catalyzed by the glycosyltransferase AniO. pnas.org This modification is vital for the subsequent enzymes to process the intermediate correctly. pnas.orgd-nb.info The amino group required for the pyrrolidine (B122466) ring is then reintroduced through a second transamination reaction, also catalyzed by AniQ, which demonstrates remarkable catalytic versatility. pnas.orgnih.gov The final construction of the pyrrolidine ring is accomplished by a single, multi-functional enzyme, AniN. pnas.org Subsequent tailoring steps, such as acetylation by AniI and methylation by AniK, complete the synthesis of anisomycin. pnas.orgasm.org

Table 1: Key Genes in the Anisomycin Biosynthetic Gene Cluster

| Gene | Encoded Enzyme | Proposed Function in Benzylpyrrolidine Scaffold Formation | Source(s) |

| aniQ | Aminotransferase | Catalyzes the initial deamination of L-tyrosine and a later reamination step to introduce the nitrogen for the pyrrolidine ring. | pnas.orgnih.gov |

| aniP | Transketolase | Catalyzes the key C-C bond formation via condensation of 4-hydroxyphenylpyruvic acid and a glycolysis intermediate. | pnas.orgnih.gov |

| aniO | Glycosyltransferase | Mediates a cryptic but essential glycosylation of a pathway intermediate, crucial for downstream enzyme recognition. | pnas.orgnih.gov |

| aniN | Dehydrogenase | Catalyzes a complex, multistep reaction to form the final pyrrolidine ring structure. | pnas.orgnih.gov |

| aniI | Acetyltransferase | A tailoring enzyme that acetylates the hydroxyl group on the pyrrolidine ring. | asm.org |

| aniK | Methyltransferase | A tailoring enzyme that methylates the phenol (B47542) moiety. | pnas.org |

Enzymatic Condensation Reactions and Catalytic Mechanisms

The formation of the 2-benzylpyrrolidine core involves a series of sophisticated enzymatic reactions, with the key condensation step being catalyzed by a unique Thiamine Diphosphate (ThDP)-dependent enzyme. nih.gov

The enzyme AniP, identified as a transketolase (TK), is central to the pathway. pnas.orgresearchgate.net It performs a transketolase-type condensation reaction, linking the aromatic precursor 4-hydroxyphenylpyruvic acid with glyceraldehyde-3-phosphate (G3P). pnas.org This reaction establishes the fundamental carbon skeleton of the final molecule. pnas.org Studies on a homolog, siAniP, have provided detailed mechanistic insights. siAniP catalyzes the condensation between 4-hydroxyphenylpyruvic acid and glyceraldehyde (GA), initiating the pyrrolidine synthesis. nih.govresearchgate.netnih.gov This enzyme is specific for aromatic keto acids but is tolerant of various aliphatic and aromatic aldehydes as acceptor substrates. nih.govresearchgate.net Uniquely, siAniP can also catalyze the symmetrical intermolecular coupling of two aromatic keto acid molecules to form an aromatic acyloin, a catalytic capability not previously reported for transketolases. nih.gov

Another critical enzyme, AniN, functions as a dehydrogenase and is responsible for the cyclization cascade that forms the pyrrolidine ring. pnas.org In vitro biochemical assays have demonstrated that AniN can convert the linear, glycosylated amino alcohol intermediate directly into the cyclized pyrrolidine product in a multi-step process without the need for other enzymes. pnas.org The proposed mechanism involves the oxidation of a hydroxyl group to an aldehyde, which then undergoes spontaneous condensation with the nearby amine to form a cyclic imine, followed by a final reduction to yield the stable pyrrolidine ring. pnas.org

The aminotransferase AniQ is also mechanistically notable for catalyzing two distinct transamination reactions at different stages of the pathway, using different substrates but likely employing the same pyridoxal (B1214274) phosphate (PLP) cofactor mechanism. pnas.orgnih.gov

Table 2: Key Enzymes and Reactions in Benzylpyrrolidine Biosynthesis

| Enzyme | Enzyme Type | Substrates | Reaction Catalyzed | Source(s) |

| AniQ | Aminotransferase | L-Tyrosine, α-ketoglutarate; Glycosylated keto-acid intermediate, L-glutamine | 1. Deamination of L-tyrosine. 2. Reamination of an intermediate. | pnas.orgnih.gov |

| AniP / siAniP | Transketolase (ThDP-dependent) | 4-hydroxyphenylpyruvic acid, Glyceraldehyde (GA) or Glyceraldehyde-3-Phosphate (G3P) | Condensation to form the C-C backbone of the benzylpyrrolidine scaffold. | pnas.orgnih.govresearchgate.net |

| AniN | Dehydrogenase | Glycosylated amino alcohol intermediate, NAD⁺ | Multi-step dehydrogenation, cyclization, and reduction to form the pyrrolidine ring. | pnas.org |

| AniI | Acetyltransferase | Pyrrolidine intermediate, Acetyl-CoA | Acetylation of the pyrrolidine hydroxyl group. | asm.org |

Genetic and Bioinformatic Analysis of Biosynthetic Enzymes

The discovery and characterization of the this compound biosynthetic pathway were greatly facilitated by genetic and bioinformatic approaches. The identification of the complete anisomycin biosynthetic gene cluster (BGC) in Streptomyces hygrospinosus var. beijingensis was achieved through a bioactivity-guided library screening approach. pnas.org

Bioinformatic analysis of the BGC was crucial for assigning putative functions to the genes involved. pnas.orgasm.org For instance, the aniP gene was predicted to encode a transketolase based on its sequence similarity to other ThDP-dependent enzymes, such as 1-deoxy-D-xylulose-5-phosphate (DXP) synthase. pnas.orgresearchgate.net This prediction was later confirmed through genetic and biochemical experiments. pnas.orgnih.gov Deletion of the aniP gene was shown to completely abolish anisomycin production, confirming its essential role. nih.gov

Further genetic studies have validated the functions of other key enzymes. The targeted inactivation of aniI proved it is an indispensable acetyltransferase for the final tailoring of the molecule. asm.org Similarly, the characterization of aniN revealed its role in the multistep formation of the pyrrolidine ring. nih.gov A homolog of aniP, named siAniP from Streptomyces inusitatus, was identified and shown to functionally complement the aniP deletion mutant, restoring anisomycin production. nih.gov

Structural analysis and site-directed mutagenesis of siAniP have pinpointed specific amino acid residues—including I220, H275, R322, and W391—that are critical for substrate binding and catalysis. researchgate.netnih.govresearchgate.net Moreover, advanced bioinformatic techniques like sequence similarity network (SSN)-based genome neighborhood network (GNN) analysis suggest that AniP-like enzymes and the associated reaction for benzylpyrrolidine assembly are widespread in nature, opening avenues for genome mining and the discovery of novel analogs. researchgate.netnih.govresearchgate.net

Table 3: Summary of Genetic and Bioinformatic Findings

| Organism | Gene/Enzyme | Method of Analysis | Key Finding | Source(s) |

| Streptomyces hygrospinosus | Anisomycin BGC | Bioactivity-guided screening, Bioinformatics | Identification of the complete gene cluster for anisomycin biosynthesis. | pnas.orgnih.gov |

| S. hygrospinosus | aniP | Gene deletion, Bioinformatics | Confirmed as an essential ThDP-dependent transketolase for scaffold assembly. | pnas.orgnih.gov |

| S. hygrospinosus | aniI | Gene deletion, Biochemical assay | Identified as an essential acetyltransferase with broad substrate tolerance. | asm.org |

| Streptomyces inusitatus | siAniP | Heterologous expression, Complementation | Functional homolog of AniP, capable of restoring anisomycin production. | nih.gov |

| S. inusitatus | siAniP | Site-directed mutagenesis, Structural modeling | Identified key residues (I220, H275, R322, W391) crucial for substrate binding. | researchgate.netnih.govresearchgate.net |

| Multiple | AniP | Sequence Similarity Network (SSN) Analysis | The AniP-mediated reaction for benzylpyrrolidine assembly is likely widespread in bacteria. | researchgate.netnih.gov |

Future Research Directions and Emerging Applications

Development of Next-Generation Synthetic Routes with Enhanced Sustainability and Atom Economy

The synthesis of 2-benzylpyrrolidine and its derivatives is an active area of research, with a strong emphasis on developing more sustainable and efficient methods. Key future directions include:

Photoredox and Dual Catalysis: Recent advancements have demonstrated the use of dual Ni-Ir photoredox catalysis to synthesize 2-benzylpyrrolidines. researchgate.netresearchgate.net This method allows for the cross-coupling of benzylsulfonium salts with proline through a radical-mediated CO2 extrusion, providing a one-step synthesis from stable and inexpensive starting materials. researchgate.net Further research will likely focus on expanding the substrate scope and improving the efficiency of these light-driven reactions. researchgate.net

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of scalability, safety, and reaction control. researchgate.net The application of flow reactors for the synthesis of substituted N-benzylpyrrolidine products has been shown to be effective, particularly for reactions involving hazardous reagents or intermediates. researchgate.net Future work will likely involve the development of fully automated, multi-step flow syntheses to produce complex this compound derivatives with high purity and yield. researchgate.net

Atom Economy-Focused Reactions: The concept of atom economy, which measures the efficiency of a reaction by the amount of starting materials that end up in the final product, is a central tenet of green chemistry. libretexts.orgscience-revision.co.uk Synthetic strategies like 1,3-dipolar cycloadditions using pyrroline-N-oxides are being explored as they offer high atom economy by keeping all skeletal atoms intact from reactants to products. sciforum.netmdpi.org Future synthetic designs will increasingly prioritize minimizing waste by designing reactions where the majority of atoms from the reactants are incorporated into the desired product. libretexts.orgscience-revision.co.uk

Direct C-H Functionalization: The direct activation and functionalization of C-H bonds is a powerful strategy for streamlining synthesis by avoiding pre-functionalization steps. Future research may focus on developing catalytic systems for the direct C-H borylation or arylation of the pyrrolidine (B122466) ring to introduce the benzyl (B1604629) group, which would significantly enhance the atom and step economy of the synthesis. vulcanchem.com

A comparison of emerging synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Advantages | Potential Future Developments |

| Photoredox/Dual Catalysis | Mild reaction conditions, use of inexpensive starting materials, one-step synthesis. researchgate.netresearchgate.net | Broader substrate scope, improved catalyst efficiency, application in late-stage functionalization. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, potential for automation. researchgate.net | Multi-step continuous synthesis, integration with real-time analytics. |

| Atom Economy Reactions | Maximizes incorporation of reactant atoms into the product, minimizes waste. sciforum.netmdpi.org | Design of novel cycloaddition and multicomponent reactions. tandfonline.com |

| Direct C-H Functionalization | Reduces synthetic steps, avoids pre-functionalization. vulcanchem.com | Development of more selective and robust catalysts. |

Table 1: Comparison of Next-Generation Synthetic Routes for this compound Derivatives.

Exploration of Undiscovered Biological Targets and Therapeutic Modalities

The this compound core is a versatile scaffold for designing ligands that interact with a wide range of biological targets. Future research will focus on identifying novel targets and developing innovative therapeutic approaches.

Multi-Target-Directed Ligands (MTDLs): For complex multifactorial diseases like Alzheimer's, MTDLs that can simultaneously modulate multiple biological targets are a promising strategy. researchgate.net Derivatives of N-benzylpyrrolidine are being designed and synthesized to act as MTDLs, for instance, by concurrently inhibiting acetylcholinesterase (AChE), β-secretase (BACE-1), and Aβ-amyloid aggregation. researchgate.net Future work will involve optimizing the inhibitory potencies and selectivity of these compounds for their respective targets. researchgate.net

PROTACs and Molecular Glues: The development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues represents a paradigm shift in drug discovery, moving from target inhibition to targeted protein degradation. mdpi.combiorxiv.orguni-muenchen.de The this compound scaffold can be incorporated into these bifunctional molecules as a ligand for an E3 ubiquitin ligase or the protein of interest. opnme.comnih.gov For example, derivatives of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide have been used in the development of ligands for E3 ligases. mdpi.com Future research will focus on designing novel this compound-containing PROTACs and molecular glues to target previously "undruggable" proteins. mdpi.combiorxiv.org

Novel Enzyme and Receptor Targets: The structural features of this compound make it a suitable starting point for the discovery of inhibitors for a variety of enzymes and ligands for receptors. Recent studies have explored derivatives as inhibitors of carbonic anhydrase, DPP-IV, and as antagonists for the CXCR4 chemokine receptor. frontiersin.orgnih.gov Future screening efforts, aided by high-throughput methods, will likely uncover new biological targets for this compound class, expanding their therapeutic potential. frontiersin.org

Some of the explored and potential biological targets for this compound derivatives are summarized in Table 2.

| Biological Target | Therapeutic Area | Example Derivative/Activity |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | N-benzylpyrrolidine derivatives with inhibitory activity. researchgate.net |

| β-Secretase (BACE-1) | Alzheimer's Disease | Multi-target ligands incorporating the N-benzylpyrrolidine scaffold. researchgate.net |

| Orexin (B13118510) Receptors | Insomnia | 1-Acyl-2-benzylpyrrolidines as dual orexin receptor antagonists. researchgate.net |

| CXCR4 Receptor | Cancer, Inflammation | Pyrrolidine-containing derivatives as CXCR4 antagonists. frontiersin.orgnih.gov |

| E3 Ubiquitin Ligases (e.g., VHL, CRBN) | Targeted Protein Degradation | PROTACs incorporating pyrrolidine-based ligands. opnme.comnih.gov |

| Carbonic Anhydrases | Various | Pyrrolidine-based benzenesulfonamides as inhibitors. frontiersin.org |

Table 2: Biological Targets of this compound Derivatives.

Integration of Advanced Computational Approaches for Rational Design and Discovery

Computational methods are becoming indispensable tools in modern drug discovery and materials science. dokumen.pub The rational design of novel this compound derivatives will be significantly enhanced by the integration of advanced computational approaches.

In Silico Screening and Molecular Docking: Virtual screening of large compound libraries against specific biological targets can rapidly identify potential hits. nih.gov Molecular docking studies are used to predict the binding modes and affinities of this compound derivatives to their target proteins, guiding the design of more potent and selective ligands. researchgate.neturan.ua These methods have been successfully applied to identify potential nootropic agents and inhibitors for Alzheimer's disease targets. uran.ua

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. These models can be used to predict the activity of newly designed this compound derivatives and to identify the key structural features responsible for their biological effects.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time, helping to assess the stability of binding interactions. nih.gov This information is crucial for understanding the mechanism of action and for optimizing the design of new derivatives.

De Novo Design: Advanced algorithms can now be used to design novel molecules from scratch based on the desired properties and the structure of the target binding site. plos.org This approach, known as de novo design, can be used to generate entirely new this compound-based scaffolds with optimized properties.

The workflow for computational design of this compound derivatives is outlined in Table 3.

| Computational Method | Application | Outcome |

| Molecular Docking | Predicts binding pose and affinity of a ligand to a protein. researchgate.neturan.ua | Identification of potential lead compounds, guidance for structural modifications. |

| QSAR | Correlates chemical structure with biological activity. | Prediction of activity for new derivatives, identification of key structural features. |